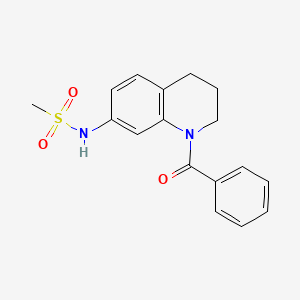![molecular formula C18H14ClN3O3S B6562397 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide CAS No. 921542-81-6](/img/structure/B6562397.png)
2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide (CMPB) is a synthetic compound that has been studied for its potential applications in a variety of scientific and medical research. CMPB is a member of the benzamide class of compounds and is composed of an amide group bonded to a benzene ring, with a chlorine atom attached to the nitrogen atom. CMPB has been studied for its potential as an anti-inflammatory, anti-oxidant, and anti-cancer agent.
Aplicaciones Científicas De Investigación
2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has been studied as a potential therapeutic agent for a variety of diseases and conditions. It has been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential to protect against oxidative damage and for its ability to modulate the activity of certain enzymes involved in inflammation and cancer.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes involved in inflammation and cancer. It is believed to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has been studied for its potential to modulate the activity of certain enzymes involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer. It has also been shown to scavenge free radicals and protect against oxidative damage. In addition, it has been shown to reduce inflammation and reduce the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide in laboratory experiments include its availability, low cost, and low toxicity. It is also relatively easy to synthesize and purify. However, there are some limitations to using 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide in laboratory experiments. For instance, the exact mechanism of action is not yet fully understood and further research is needed to elucidate its exact effects. In addition, its effects on humans have not yet been fully studied and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
Future research on 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide should focus on elucidating its exact mechanism of action and studying its effects on humans. Additionally, further research should be conducted to determine the optimal dose and formulation for 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide, as well as to determine its safety and efficacy in humans. Research should also focus on exploring the potential therapeutic applications of 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide, such as its potential as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Finally, research should focus on exploring the potential of 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide as an adjuvant, or a compound that enhances the effect of other drugs.
Métodos De Síntesis
2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide can be synthesized by reacting 4-methanesulfonylpyridazin-3-ylbenzene with chloroacetonitrile in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent, such as dimethylformamide, and the resulting product is purified by column chromatography.
Propiedades
IUPAC Name |
2-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-26(24,25)17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHBZDIKXMEOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(furan-2-yl)methyl]-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562335.png)
![methyl 4-(2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B6562342.png)
![2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6562347.png)
![N'-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6562354.png)
![2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(4-nitrophenyl)acetamide](/img/structure/B6562360.png)
![N-benzyl-2-{5-methoxy-4-oxo-2-[(pyrimidin-2-ylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562368.png)
![N'-(2-ethylphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562379.png)



![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide](/img/structure/B6562398.png)
![1-(benzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B6562408.png)
![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide](/img/structure/B6562416.png)
![2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6562421.png)